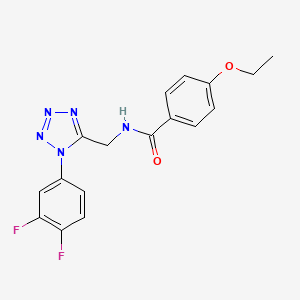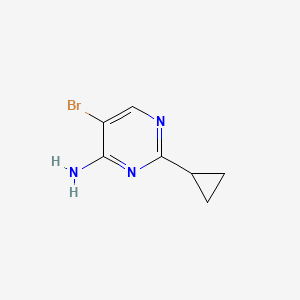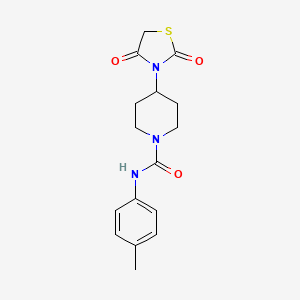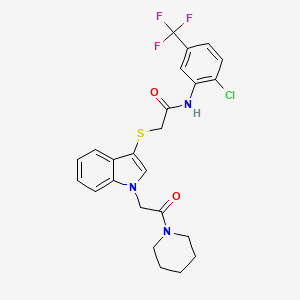
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide, commonly known as DFTB, is a novel compound that has gained attention in the scientific community due to its potential in various research fields.
作用機序
The mechanism of action of DFTB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DFTB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DFTB has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DFTB has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity. Additionally, DFTB has been found to inhibit the growth of various cancer cell lines and reduce tumor size in animal models.
実験室実験の利点と制限
One of the advantages of using DFTB in lab experiments is its potential as a multi-targeted agent, as it has been found to exhibit activity against various enzymes and signaling pathways. Additionally, DFTB has been found to have low toxicity in animal models. However, one of the limitations of using DFTB in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research on DFTB. One area of research could be the development of DFTB derivatives with improved solubility and activity. Additionally, further research could be done to better understand the mechanism of action of DFTB and its potential as a multi-targeted agent. Finally, research could be done to explore the potential of DFTB in combination with other anti-cancer or anti-inflammatory agents.
合成法
The synthesis of DFTB involves a multi-step process, starting with the reaction of 3,4-difluoroaniline with sodium nitrite and hydrochloric acid to form 3,4-difluoronitrosobenzene. This intermediate is then reacted with sodium azide to form 3,4-difluorophenyl tetrazole. The final step involves the reaction of 3,4-difluorophenyl tetrazole with 4-ethoxybenzoyl chloride in the presence of triethylamine to form DFTB.
科学的研究の応用
DFTB has a wide range of potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. DFTB has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, DFTB has been studied for its potential as an anti-bacterial agent, as it has been found to exhibit activity against various bacterial strains.
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c1-2-26-13-6-3-11(4-7-13)17(25)20-10-16-21-22-23-24(16)12-5-8-14(18)15(19)9-12/h3-9H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHQBQLSLCRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide](/img/structure/B2982315.png)



![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2982328.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)
![5-(2-morpholino-2-oxoethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2982331.png)

